Lipophilicity (LogP) vs. Dimethoxy Analog
The predicted octanol–water partition coefficient (ACD/LogP) of (2,4-dipropoxyphenyl)boronic acid is 3.43, compared to 1.30 for the 2,4-dimethoxy analog . This logP difference of 2.13 log units corresponds to an approximately 135-fold higher predicted lipophilicity for the dipropoxy derivative.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 3.43 (ACD/Labs Percepta prediction, ChemSpider CSID:17345776) |
| Comparator Or Baseline | 2,4-Dimethoxyphenylboronic acid: 1.30 (ACD/Labs prediction, ChemSpider CSID:20164320) |
| Quantified Difference | Δ LogP = +2.13 (~135‑fold higher partition coefficient for the dipropoxy compound) |
| Conditions | In silico prediction; no experimental logP available for either compound |
Why This Matters
Higher lipophilicity directly affects solubility in organic solvents, partitioning during aqueous work-up, and retention time in reversed-phase HPLC, parameters that govern purification efficiency and yield in multi-step synthetic workflows.
